molecular formula C12H19NO2 B13602871 4-(2,3-Dimethoxyphenyl)butan-1-amine

4-(2,3-Dimethoxyphenyl)butan-1-amine

Cat. No.: B13602871
M. Wt: 209.28 g/mol
InChI Key: XVOAZGBYPOUHPW-UHFFFAOYSA-N
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Description

4-(2,3-Dimethoxyphenyl)butan-1-amine is a substituted phenethylamine derivative featuring a butan-1-amine chain attached to a phenyl ring substituted with methoxy groups at the 2- and 3-positions.

Key structural features include:

  • Phenyl ring: Substituted with two methoxy (-OCH₃) groups at ortho (2-) and meta (3-) positions.
  • Side chain: A four-carbon aliphatic chain terminating in a primary amine (-NH₂).
  • Molecular formula: Presumed to be C₁₂H₁₉NO₂ (based on analogs like 1-(3,4-dimethoxyphenyl)butan-2-amine ).

This compound shares structural similarities with psychoactive phenethylamines (e.g., 2C-D analogs) and bioactive intermediates used in medicinal chemistry. Its methoxy substituents likely influence electronic properties (e.g., electron-donating effects) and steric interactions, impacting receptor binding or synthetic reactivity .

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

4-(2,3-dimethoxyphenyl)butan-1-amine

InChI

InChI=1S/C12H19NO2/c1-14-11-8-5-7-10(12(11)15-2)6-3-4-9-13/h5,7-8H,3-4,6,9,13H2,1-2H3

InChI Key

XVOAZGBYPOUHPW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)CCCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dimethoxyphenyl)butan-1-amine can be achieved through several methods. One common approach involves the reductive amination of 2,3-dimethoxyphenylbutanone. This process typically involves the following steps:

Industrial Production Methods

Industrial production of 4-(2,3-Dimethoxyphenyl)butan-1-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dimethoxyphenyl)butan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2,3-Dimethoxyphenyl)butan-1-amine has several scientific research applications:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is used in studies related to neurotransmitter analogs and receptor binding assays.

    Medicine: Research into its potential therapeutic effects, particularly in the context of neurological disorders and as a monoamine oxidase inhibitor.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(2,3-Dimethoxyphenyl)butan-1-amine involves its interaction with specific molecular targets and pathways. It is known to act as a monoamine oxidase inhibitor, which prevents the breakdown of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. This inhibition leads to increased levels of these neurotransmitters in the brain, potentially affecting mood, cognition, and behavior .

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares 4-(2,3-Dimethoxyphenyl)butan-1-amine with key analogs:

Compound Name Substituents (Phenyl) Side Chain Molecular Formula Molecular Weight Key Features References
4-(2,3-Dimethoxyphenyl)butan-1-amine 2,3-di-OCH₃ Butan-1-amine C₁₂H₁₉NO₂ ~209.28* Ortho/meta methoxy; primary amine
1-(3,4-Dimethoxyphenyl)butan-2-amine 3,4-di-OCH₃ Butan-2-amine C₁₂H₁₉NO₂ 209.28 Para/meta methoxy; secondary amine
1-(2,5-Dimethoxy-4-methylphenyl)butan-2-amine 2,5-di-OCH₃; 4-CH₃ Butan-2-amine C₁₃H₂₁NO₂ 223.32 Psychoactive 2C-D analog; HCl salt
4-(2,3-Dichlorophenyl)butan-1-amine 2,3-di-Cl Butan-1-amine C₁₀H₁₃Cl₂N 218.13 Electron-withdrawing Cl substituents
4-(2,6-Difluorophenyl)butan-2-amine 2,6-di-F Butan-2-amine C₁₀H₁₃F₂N 185.22 Fluorine substituents; secondary amine
Dimophebumine (1-(3,4-Dimethoxyphenyl)-N,N-dimethyl-4-phenylbutan-1-amine) 3,4-di-OCH₃ Butan-1-amine + N,N-dimethyl; 4-phenyl C₂₀H₂₇NO₂ 313.44 Complex tertiary amine; adrenergic activity

*Molecular weight extrapolated from analogs.

Pharmacological and Functional Differences

  • Methoxy vs. Halogen Substituents: Methoxy groups (e.g., in 4-(2,3-Dimethoxyphenyl)butan-1-amine) enhance lipophilicity and may facilitate interactions with serotonin or dopamine receptors, as seen in 2C-D analogs .
  • Amine Position and Substitution :

    • Primary amines (butan-1-amine) are more reactive in synthetic modifications (e.g., acylation) compared to secondary or tertiary amines (e.g., dimophebumine) .
    • N,N-dimethylation (dimophebumine) enhances blood-brain barrier penetration, a trait critical for CNS-targeting drugs .
  • 3,4-Dimethoxy substitution (as in 1-(3,4-dimethoxyphenyl)butan-2-amine) may offer better π-stacking interactions in receptor binding .

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